molecular formula C16H17N3O4S B3288967 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid CAS No. 854035-92-0

4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

Cat. No.: B3288967
CAS No.: 854035-92-0
M. Wt: 347.4 g/mol
InChI Key: VMBCOSBUPKWBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is a synthetic organic compound featuring a complex molecular structure that incorporates elements of benzoic acid, thiazole, and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multi-step organic reactions. One common route includes the reaction between 2-acetamido-5-(benzoylamino)thiazole and a pyrrolidine derivative under controlled conditions. This process requires precise temperature control, use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods: For large-scale production, industrial methods might employ continuous flow reactors that ensure efficient mixing and heat transfer. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation could be utilized to enhance reaction rates and yields. Purification steps often involve crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo a variety of reactions including oxidation, reduction, and substitution. Its unique structure allows for specific interactions with various reagents:

  • Oxidation: : The thiazole ring and pyrrolidine group can be targets for oxidative reactions using agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be carried out on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety, often facilitated by the presence of appropriate catalysts and conditions.

Common Reagents and Conditions: The choice of reagents and conditions depends on the desired transformation. For instance, chlorinating agents like thionyl chloride or sulfuryl chloride are used for halogenation reactions, while acid or base catalysts may be required for esterification or hydrolysis reactions.

Major Products Formed: The products formed from these reactions vary but often include derivatives that retain the core structure of the compound, allowing for further functionalization and exploration of its chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactive sites, which offer insights into reaction mechanisms and new synthetic methodologies.

Biology: Biologically, it may serve as a building block for the development of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.

Medicine: Its potential medicinal applications include anti-inflammatory, antibacterial, or anticancer agents, given its ability to interact with biological targets at the molecular level.

Industry: In the industrial sector, 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid can be used in the synthesis of advanced materials, polymers, or as a precursor for other valuable chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its mechanism of action involves binding to target proteins or enzymes, leading to inhibition or activation of biological pathways. The thiazole and pyrrolidine moieties are critical for its binding affinity and specificity, influencing the compound's overall biological activity.

Comparison with Similar Compounds

Uniqueness: Compared to other compounds, 4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid stands out due to its multifaceted structure, which combines several functional groups that contribute to its diverse chemical reactivity and biological activity.

Similar Compounds: Similar compounds might include:

  • 2-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}acetic acid

  • 4-{2-[4-Oxo-2-(morpholin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

These compounds share structural similarities but differ in their substituents, which can significantly alter their properties and applications.

Properties

IUPAC Name

4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-13(17-11-5-3-10(4-6-11)15(22)23)9-12-14(21)18-16(24-12)19-7-1-2-8-19/h3-6,12H,1-2,7-9H2,(H,17,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBCOSBUPKWBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Reactant of Route 6
4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.